molecular formula C10H22Cl2N2O B8098496 N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride

N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride

Cat. No.: B8098496
M. Wt: 257.20 g/mol
InChI Key: DSEWDTXMIMEQQO-YQFADDPSSA-N
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Description

N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride is a chemical compound with interesting applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a subject of research and potential utility in multiple domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride typically involves a multi-step reaction process. Key steps include:

  • Cyclization: : Formation of the oxolan ring.

  • Substitution: : Introduction of the methyl and piperidine groups.

  • Salt Formation: : Conversion to the dihydrochloride salt form for stability and solubility.

Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure optimal yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may be scaled up using flow chemistry techniques, which allow for continuous synthesis and improved safety and efficiency. Reaction parameters are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride can undergo several types of chemical reactions, including:

  • Oxidation: : Conversion to oxidized derivatives.

  • Reduction: : Reduction of specific functional groups.

  • Substitution: : Replacement of groups with different functional entities.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

  • Substitution: : Various alkylating agents depending on the desired substitution pattern.

Major Products

These reactions can yield a variety of products, such as more complex cyclic structures or derivatives with different pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential to serve as a building block for more complex molecules.

Biology

Biologically, it is examined for its potential effects on cellular processes and interactions with biomolecules.

Medicine

In the medical field, N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride is explored for its therapeutic potential, particularly in relation to its interactions with specific molecular targets.

Industry

Industrially, its stability and reactivity make it useful in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, often involving:

  • Binding to receptors: : Modulating signal transduction pathways.

  • Enzyme inhibition or activation: : Affecting metabolic processes.

  • Transport across membranes: : Influencing cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-piperidin-4-amine: : Shares the piperidine core but lacks the oxolan ring.

  • 3-Oxolan-yl-piperidine: : Similar ring structure but different functional groups.

  • Piperidin-4-amine: : Core structure without methyl substitution and oxolan ring.

Uniqueness

That's a comprehensive overview of N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride for you. Each detail underscores the compound's significance and multifaceted utility. Now it's your turn—what's next on our exploration list?

Properties

IUPAC Name

N-methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-12(10-4-7-13-8-10)9-2-5-11-6-3-9;;/h9-11H,2-8H2,1H3;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEWDTXMIMEQQO-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2CCOC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCOC1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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